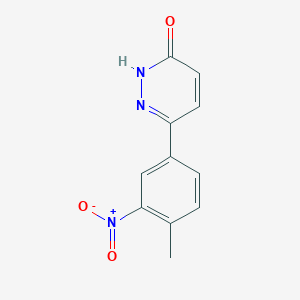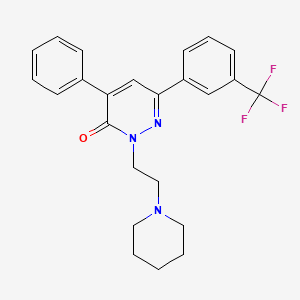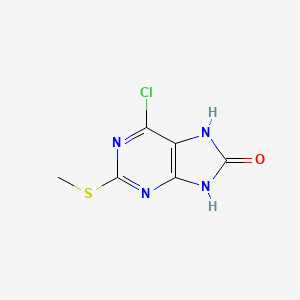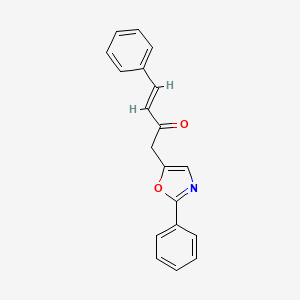
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is an organic compound characterized by its conjugated system, which includes a phenyl group, an oxazole ring, and a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Aldol Condensation: The key step involves an aldol condensation between a phenyl-substituted aldehyde and a phenyl-substituted oxazole. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pressure, and reagent addition can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the compound can yield saturated derivatives, such as the corresponding butanone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical for introducing substituents on the phenyl rings.
Major Products
Epoxides: and from oxidation.
Saturated butanone derivatives: from reduction.
Substituted phenyl derivatives: from electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one serves as a versatile intermediate for the construction of more complex molecules. Its conjugated system makes it a valuable building block for the synthesis of polymers and advanced materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural features, which may interact with biological targets. It can be explored for its activity as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the design of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism by which (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The conjugated system of the compound allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-ol: A hydroxylated derivative with similar structural features but different reactivity.
(E)-4-phenyl-1-(2-phenyl-1,3-thiazol-5-yl)but-3-en-2-one: A thiazole analog with sulfur in place of oxygen in the ring, which may exhibit different electronic properties.
(E)-4-phenyl-1-(2-phenyl-1,3-imidazol-5-yl)but-3-en-2-one: An imidazole analog with nitrogen atoms in the ring, potentially offering different biological activities.
Uniqueness
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is unique due to its specific combination of a phenyl group, an oxazole ring, and a butenone moiety. This structure provides a balance of electronic and steric properties that can be fine-tuned for various applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C19H15NO2 |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C19H15NO2/c21-17(12-11-15-7-3-1-4-8-15)13-18-14-20-19(22-18)16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
InChI-Schlüssel |
YTRGDPNZHMIPQS-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



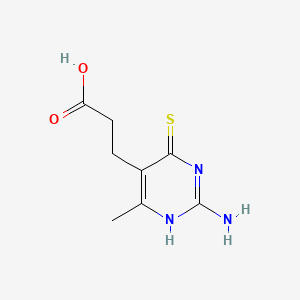
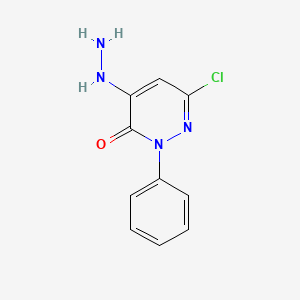

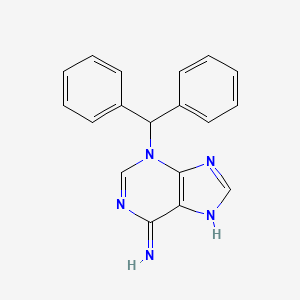
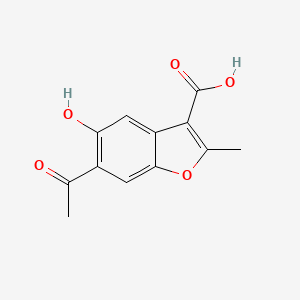

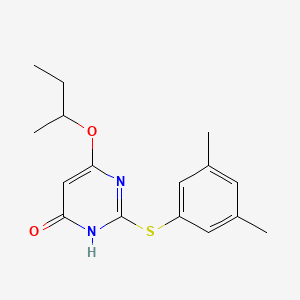
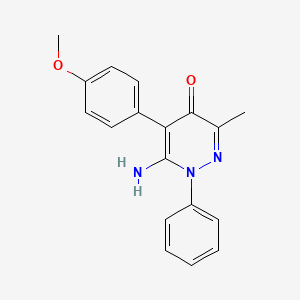
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
